Flavomycin
Overview
Description
Flavomycin, a phosphoglycolipid antibiotic produced by various species of Streptomycetes, is known to interfere with the formation of lipid-linked saccharides in the dolichyl phosphate pathway, which is essential for glycoprotein synthesis in organisms. It affects the synthesis of these glycolipids to different extents, showing a notable inhibition of the formation of dolichyl phosphate glucose, which is crucial for the synthesis of larger-sized oligosaccharides mediated by lipid-bound mannose (Bause & Legler, 1982).
Synthesis Analysis
The synthesis of compounds structurally related to Flavomycin, such as moenocinol, has been studied. Moenocinol is a component of Moenomycin A, an antibiotic effective against peptidoglycan biosynthesis in bacterial cell walls. The synthesis of moenocinol from isoprenoid precursors outlines a foundational approach that could be reflective of the synthetic pathways involved in Flavomycin production, highlighting the complexity and specificity of antibiotic biosynthesis processes (Welzel et al., 1984).
Scientific Research Applications
Ruminant Digestion and Microbial Populations : Flavomycin has been found to influence ruminal fermentation and microbial populations in sheep. It decreased ruminal ammonia and total volatile fatty acid concentrations, potentially affecting rumen bacterial-community structure (Edwards et al., 2005).
Microbial Metabolism and Gut Tissue Protein Turnover : Another study investigated the effect of flavomycin on microbial numbers, metabolism, and gut tissue protein turnover in sheep. Flavomycin was found to increase bacterial count in the rumen and decrease protein turnover in ruminal wall and duodenal tissues (Edwards et al., 2005).
Performance in Confined Steers : A study on confined steers revealed that flavomycin did not significantly affect animal performance, ingestive behavior, or carcass traits. However, it was associated with lower levels of certain blood parameters, suggesting its potential impact on biochemical processes (Neumann et al., 2022).
Growth Performance in Broilers : Research on broilers indicated that flavomycin, either alone or in combination with citric acid, can enhance growth performance, tibia ash, and immune status, indicating its role as a growth promoter (Haque et al., 2010).
Molecular Characterization : Flavomycin has been characterized at the molecular level, with detailed analysis using techniques like mass spectrometry, revealing its complex nature as a mixture of structurally related substances (Zehl et al., 2006).
Effects on Enterococci : The antibiotic's complex spectrum of activity against enterococci was studied, highlighting the need for standardization in susceptibility testing due to its variable effects depending on the test medium (Butaye et al., 2000).
Detection in Feed Stuffs : A method for the identification and quantification of moenomycin A, a key component of flavomycin, in feeds was developed, enhancing the capability for monitoring its illegal use (Gallo et al., 2010).
Influence on Wool Growth and Liveweight in Sheep : Flavomycin increased wool growth and liveweight gain in sheep, suggesting its potential as a feed additive for improving livestock productivity (Murray et al., 1992).
Antimicrobial Resistance Implications : A review on flavophospholipol (bambermycin), another name for flavomycin, indicated its potentially favorable role in decreasing antimicrobial resistance due to its selective suppression of certain microorganisms (Pfaller, 2006).
Future Directions
Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, Flavomycin is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .
properties
IUPAC Name |
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/b24-13+,31-18+,32-23+/t34?,39-,40-,41-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55+,56-,57-,58-,62+,63+,64-,65-,66-,69+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZMHJGZKHNGU-XIGAONJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)O)OC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H107N4O35P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bambermicina | |
CAS RN |
11015-37-5 | |
Record name | Bambermycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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